molecular formula C10H14IN3OS B6313832 2,3-Diaza-4-(2-methoxyphenyl)-1-methylthiobuta-1,3-dienylamine hydroiodide CAS No. 1274948-52-5

2,3-Diaza-4-(2-methoxyphenyl)-1-methylthiobuta-1,3-dienylamine hydroiodide

Cat. No. B6313832
CAS RN: 1274948-52-5
M. Wt: 351.21 g/mol
InChI Key: WVCNHMIDBHSVGG-RRAJOLSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diaza-4-(2-methoxyphenyl)-1-methylthiobuta-1,3-dienylamine hydroiodide (DMTBH) is a synthetic compound that has been used in various scientific research applications. It is an important tool for researchers to explore the biochemical and physiological effects of various drugs and molecules. DMTBH has been studied in the fields of pharmacology, biochemistry, and physiology.

Scientific Research Applications

2,3-Diaza-4-(2-methoxyphenyl)-1-methylthiobuta-1,3-dienylamine hydroiodide has been used in a variety of scientific research applications. It is used to study the effects of drugs and other molecules on biochemical and physiological processes. It has been used to study the effects of drugs on the nervous system, as well as the effects of drugs on the cardiovascular system. Additionally, 2,3-Diaza-4-(2-methoxyphenyl)-1-methylthiobuta-1,3-dienylamine hydroiodide has been used to study the pharmacokinetics and pharmacodynamics of various drugs.

Mechanism of Action

2,3-Diaza-4-(2-methoxyphenyl)-1-methylthiobuta-1,3-dienylamine hydroiodide works by blocking the action of certain enzymes and receptors in the body. It binds to the enzymes and receptors and prevents them from functioning normally. This prevents the body from responding to certain drugs or molecules, which can have a variety of effects on biochemical and physiological processes.
Biochemical and Physiological Effects
2,3-Diaza-4-(2-methoxyphenyl)-1-methylthiobuta-1,3-dienylamine hydroiodide has been shown to have a variety of effects on biochemical and physiological processes. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects. Additionally, it has been shown to have positive effects on the cardiovascular system, including lowering blood pressure and improving vascular function.

Advantages and Limitations for Lab Experiments

2,3-Diaza-4-(2-methoxyphenyl)-1-methylthiobuta-1,3-dienylamine hydroiodide has several advantages for use in lab experiments. It is easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, it is non-toxic, which makes it safe to use in laboratory settings. However, 2,3-Diaza-4-(2-methoxyphenyl)-1-methylthiobuta-1,3-dienylamine hydroiodide has several limitations. It is not very soluble in organic solvents, and it is not very stable in alkaline solutions.

Future Directions

There are several potential future directions for 2,3-Diaza-4-(2-methoxyphenyl)-1-methylthiobuta-1,3-dienylamine hydroiodide. One potential direction is to explore its use in drug delivery systems. 2,3-Diaza-4-(2-methoxyphenyl)-1-methylthiobuta-1,3-dienylamine hydroiodide could be used to deliver drugs to specific tissues or cells, which could improve the effectiveness of drug treatments. Additionally, 2,3-Diaza-4-(2-methoxyphenyl)-1-methylthiobuta-1,3-dienylamine hydroiodide could be used to study the effects of drugs on immune system cells, which could lead to new treatments for autoimmune diseases. Finally, 2,3-Diaza-4-(2-methoxyphenyl)-1-methylthiobuta-1,3-dienylamine hydroiodide could be used to study the effects of drugs on the brain, which could lead to new treatments for neurological diseases.

Synthesis Methods

2,3-Diaza-4-(2-methoxyphenyl)-1-methylthiobuta-1,3-dienylamine hydroiodide is synthesized through a process called “N-alkylation”. This process involves the reaction of an alkyl halide with an amine in an aqueous medium. The reaction produces a quaternary ammonium salt, which is then converted to 2,3-Diaza-4-(2-methoxyphenyl)-1-methylthiobuta-1,3-dienylamine hydroiodide. The synthesis of 2,3-Diaza-4-(2-methoxyphenyl)-1-methylthiobuta-1,3-dienylamine hydroiodide requires careful control of the reaction conditions, such as temperature, pH, and reaction time.

properties

IUPAC Name

methyl N'-[(E)-(2-methoxyphenyl)methylideneamino]carbamimidothioate;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS.HI/c1-14-9-6-4-3-5-8(9)7-12-13-10(11)15-2;/h3-7H,1-2H3,(H2,11,13);1H/b12-7+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCNHMIDBHSVGG-RRAJOLSVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=NN=C(N)SC.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=N/N=C(/N)\SC.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14IN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diaza-4-(2-methoxyphenyl)-1-methylthiobuta-1,3-dienylamine hydroiodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.